Xanthochymol -

Xanthochymol

Catalog Number: EVT-1570300
CAS Number:
Molecular Formula: C38H50O6
Molecular Weight: 602.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(1R,3Z,5S,7S)-3-[(3,4-dihydroxyphenyl)-hydroxy-methylene]-1-[(2R)-2-isopropenyl-5-methyl-hex-5-enyl]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)bicyclo[3.3.1]nonane-2,4,9-trione is a natural product found in Garcinia xanthochymus, Garcinia portoricensis, and other organisms with data available.
Overview

Xanthochymol is a bioactive flavonoid predominantly found in hops (Humulus lupulus L.), a plant known for its use in beer brewing. It belongs to the class of prenylated flavonoids, which are characterized by the presence of prenyl groups that enhance their biological activity. Xanthochymol has garnered attention due to its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.

Source

The primary source of xanthochymol is the hop plant, particularly in its flowering cones. Hops are not only integral to brewing but also possess various phytochemicals that contribute to their therapeutic effects. Xanthochymol can also be synthesized from simpler compounds such as naringenin, which is more readily available and serves as a precursor in synthetic pathways.

Classification

Xanthochymol is classified as a flavonoid, specifically within the subgroup of flavanones. Its structure includes a chromone backbone with additional prenyl and hydroxyl substituents, which are pivotal for its biological functions.

Synthesis Analysis

Methods

The synthesis of xanthochymol typically involves several steps that can utilize both natural extraction methods and synthetic organic chemistry techniques. A notable synthetic route begins with naringenin, which undergoes prenylation and various chemical transformations to yield xanthochymol.

Technical Details

Molecular Structure Analysis

Structure

Xanthochymol features a complex molecular structure characterized by:

  • A chromone ring system.
  • Hydroxyl groups at specific positions that enhance solubility and reactivity.
  • A prenyl group that contributes to its lipophilicity and biological activity.

Data

  • Molecular Formula: C₁₅H₁₄O₅
  • Molecular Weight: Approximately 286.27 g/mol
  • Melting Point: Reports indicate a melting point range of 143–144 °C .
Chemical Reactions Analysis

Reactions

Xanthochymol participates in various chemical reactions typical of flavonoids:

  1. Hydroxylation: Involves the addition of hydroxyl groups, enhancing its antioxidant capacity.
  2. Glucuronidation and Sulfation: These phase II metabolic processes occur in human metabolism, leading to the formation of conjugated metabolites that may exhibit altered pharmacological properties .
  3. Degradation Pathways: Under certain conditions, xanthochymol can undergo degradation, impacting its stability and efficacy.

Technical Details

The synthesis pathway includes:

  • Friedel-Crafts acylation followed by Claisen-Schmidt condensation to construct the aromatic framework.
  • Base-promoted chromanone ring-opening reactions leading to the formation of xanthochymol from isoxanthohumols .
Mechanism of Action

Process

Xanthochymol's biological activities are attributed to several mechanisms:

  • Antioxidant Activity: Scavenging free radicals through electron donation, reducing oxidative stress.
  • Anti-inflammatory Effects: Inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
  • Anticancer Properties: Induction of apoptosis in cancer cells through modulation of cell signaling pathways.

Data

Recent studies have shown that xanthochymol can inhibit tumor growth in vitro and in vivo models, suggesting its potential as a therapeutic agent against various cancers .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as an orange solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: Generally stable under acidic conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: Reacts with electrophiles due to the presence of nucleophilic hydroxyl groups.

Relevant Data or Analyses

Spectroscopic analyses such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm the identity and purity of synthesized xanthochymol .

Applications

Scientific Uses

Xanthochymol has several applications in scientific research:

  • As a reference standard in metabolite identification studies.
  • In pharmacological research focusing on its potential therapeutic effects against inflammation and cancer.
  • As an antioxidant agent in food science, contributing to the preservation of food products by preventing oxidative degradation.
Introduction to Xanthohumol (Xn)

Botanical Source and Ethnopharmacological Context

Xanthohumol (Xn) is a prenylated chalcone exclusively biosynthesized in the lupulin glands (glandular trichomes) of female inflorescences (strobili) of Humulus lupulus L. (Cannabaceae), commonly known as hops [8] [9]. These glands, visible as yellow granules at the base of hop bracts (Figure 1D in [2]), serve as specialized biochemical factories producing Xn alongside terpenes (e.g., humulene, myrcene) and bitter acids (α-acids like humulone; β-acids like lupulone) [1] [9]. Hops thrive in temperate Northern Hemisphere regions, with historical wild populations distributed from Europe to Asia, and cultivation now global due to brewing demand [8].

Ethnopharmacologically, hops have been utilized for sedative and digestive properties since at least the 9th century. Traditional applications included:

  • Treatment of anxiety, insomnia, and restlessness
  • Alleviation of toothache, ear discomfort, and appetite loss [2] [8]
  • Management of gastrointestinal disturbances and "internal discomforts" (e.g., via beer-based herbal formulations in Old English medicine) [5] [8].

Table 1: Key Phytochemical Classes in Hops

ClassMajor ConstituentsPrimary LocationConcentration Range
Prenylated flavonoidsXanthohumol, isoxanthohumol, 8-PNLupulin glands0.1–1% dry weight
Bitter acids (α-acids)Humulone, cohumulone, adhumuloneLupulin glands5–20% dry weight
Essential oilsMyrcene, humulene, caryophylleneLupulin glands0.3–1% dry weight
Flavonol glycosidesQuercetin, kaempferol derivativesBracts/bracteolesVariable

Data compiled from [1] [9]

Historical Applications in Traditional Medicine and Brewing

The dual-use trajectory of hops spans folk medicine and brewing technology:

  • Pre-brewing medicinal use: Young hop shoots were consumed as vegetables in antiquity (Pliny’s Naturalis Historia), while extracts treated leprosy, tuberculosis, and dysentery in traditional Chinese medicine [5] [8].
  • Transition to brewing: Though beer brewing dates to ~5000 BCE, hop usage emerged later. The earliest documented use in brewing is from 736 CE in Bavaria, Germany. By the 9th century, European monasteries systematized hop cultivation for beer production, recognizing its antimicrobial stabilization properties over earlier herbal mixtures ("gruit") [8] [9].
  • Hildegard of Bingen's influence: In the 12th century, she documented hops' preservative effects in beer, catalyzing its dominance in brewing and establishing hop-growing guilds under her patronage [8].

Table 2: Historical Milestones in Hop/Xanthohumol Use

PeriodDevelopmentSignificance
1st c. CEPossible reference as Lupus salictarius (Pliny)Early botanical description
6th c. CEPotential depiction in Vienna Dioscorides codexControversial link to Bryony illustration
736 CEFirst documented brewing use (Bavaria)Shift from gruit to hop-based beer preservation
12th c. CEHildegard of Bingen’s brewing writingsFormalized hops as standard brewing ingredient
1957Structural elucidation of xanthohumolEnabled modern phytochemical research

Data from [5] [8] [9]

Chemical Classification within Prenylated Flavonoids

Xanthohumol (IUPAC: 2′,4,4′-Trihydroxy-6′-methoxy-3′-(3-methylbut-2-en-1-yl)chalcone) is the principal prenylated chalcone in hops, distinguished by its C₅-prenyl moiety at C-3′ and methoxy group at C-6′ (Figure 1E in [2]) [9] [10]. Key structural and biosynthetic characteristics include:

  • Chalcone backbone: Features α,β-unsaturated ketone crucial for Michael addition-mediated biological activity (e.g., electrophile sensing via Keap1-Nrf2 pathway) [4] [7].
  • Biosynthesis: Derived from phenylpropanoid (L-phenylalanine → 4-coumaroyl-CoA) and polyketide (malonyl-CoA extension) pathways. Prenylation occurs via prenyltransferase HlPT-1, attaching dimethylallyl diphosphate (DMAPP) to desmethylxanthohumol, followed by O-methylation (Figure 1 in [10]) [9] [10].
  • Structural instability: Undergoes pH/heat-dependent isomerization to isoxanthohumol (flavanone), which gut microbiota further metabolize to potent phytoestrogen 8-prenylnaringenin (8-PN) [1] [9].

Properties

Product Name

Xanthochymol

IUPAC Name

(1R,3Z,5S,7S)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-[(2R)-5-methyl-2-prop-1-en-2-ylhex-5-enyl]bicyclo[3.3.1]nonane-2,4,9-trione

Molecular Formula

C38H50O6

Molecular Weight

602.8 g/mol

InChI

InChI=1S/C38H50O6/c1-22(2)11-13-27(25(7)8)20-37-21-28(15-12-23(3)4)36(9,10)38(35(37)44,18-17-24(5)6)34(43)31(33(37)42)32(41)26-14-16-29(39)30(40)19-26/h12,14,16-17,19,27-28,39-41H,1,7,11,13,15,18,20-21H2,2-6,8-10H3/b32-31-/t27-,28+,37+,38-/m1/s1

InChI Key

TZZQZCIACNYHBG-NDVZVQCQSA-N

SMILES

CC(=CCC1CC2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)C(C2=O)(C1(C)C)CC=C(C)C)CC(CCC(=C)C)C(=C)C)C

Synonyms

xanthochymol

Canonical SMILES

CC(=CCC1CC2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)C(C2=O)(C1(C)C)CC=C(C)C)CC(CCC(=C)C)C(=C)C)C

Isomeric SMILES

CC(=CC[C@H]1C[C@]2(C(=O)/C(=C(\C3=CC(=C(C=C3)O)O)/O)/C(=O)[C@](C2=O)(C1(C)C)CC=C(C)C)C[C@@H](CCC(=C)C)C(=C)C)C

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